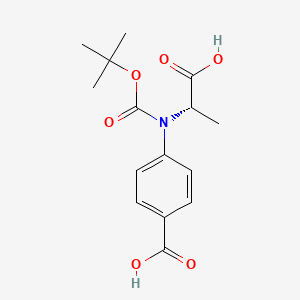

n-Boc-(4-carboxyphenyl)alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(4-carboxyphenyl)alanine is a chemical compound with the molecular formula C15H19NO6 . It is used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .

Synthesis Analysis

The synthesis of n-Boc-(4-carboxyphenyl)alanine involves the protection of amino functions with Boc (tert-butyl carbamate), which is a commonly used protective group for amines . This process is generally the first option when there is a need to protect an amino function due to the attractive properties of the resulting Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .Molecular Structure Analysis

The molecular structure of n-Boc-(4-carboxyphenyl)alanine consists of a benzene ring attached to an alanine molecule through a carboxyl group . The alanine molecule is further attached to a tert-butyl carbamate (Boc) group .Chemical Reactions Analysis

The Boc group in n-Boc-(4-carboxyphenyl)alanine is stable towards most nucleophiles and bases . Therefore, it can accommodate two such groups, making it unique among primary amines . The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Safety And Hazards

While specific safety data for n-Boc-(4-carboxyphenyl)alanine was not found, general safety measures for handling similar compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only in a well-ventilated area . In case of contact, it is advised to wash off immediately with plenty of water and get medical attention .

Future Directions

The use of Boc-protected amines, including n-Boc-(4-carboxyphenyl)alanine, continues to play an important role in peptide synthesis . Future research may focus on developing better reagents and methods for Boc-protection, as well as exploring new applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

properties

IUPAC Name |

4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-9(12(17)18)16(14(21)22-15(2,3)4)11-7-5-10(6-8-11)13(19)20/h5-9H,1-4H3,(H,17,18)(H,19,20)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDBGIMSEJVEIY-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724682 |

Source

|

| Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Boc-(4-carboxyphenyl)alanine | |

CAS RN |

167496-24-4 |

Source

|

| Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,7R,8R,9R,10S,13S,14S)-7-acetyloxy-9-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B573210.png)

![(6R,7R)-7-formamido-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573219.png)

![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B573231.png)